Hesperadin

Descripción

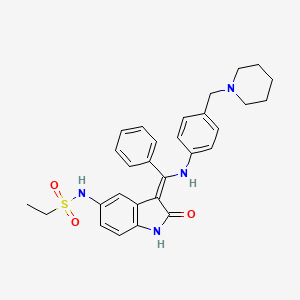

Structure

3D Structure

Propiedades

IUPAC Name |

N-[2-hydroxy-3-[C-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]carbonimidoyl]-1H-indol-5-yl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O3S/c1-2-37(35,36)32-24-15-16-26-25(19-24)27(29(34)31-26)28(22-9-5-3-6-10-22)30-23-13-11-21(12-14-23)20-33-17-7-4-8-18-33/h3,5-6,9-16,19,31-32,34H,2,4,7-8,17-18,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHIYZMIFPJROG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195086 | |

| Record name | Hesperadin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422513-13-1 | |

| Record name | Hesperadin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0422513131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hesperadin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HESPERADIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTR491OS14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hesperadin's Mechanism of Action in Cell Cycle Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperadin is a potent and selective small-molecule inhibitor of Aurora B kinase, a key regulator of mitotic progression.[1][2][3] Its mechanism of action revolves around the disruption of critical mitotic events, leading to defects in chromosome alignment and segregation, ultimately resulting in cell cycle arrest and, in many cases, polyploidy.[1][4] This technical guide provides a comprehensive overview of this compound's effects on cell cycle regulation, detailing its molecular targets, downstream cellular consequences, and the experimental methodologies used to elucidate its function. The information presented herein is intended to serve as a valuable resource for researchers in cell biology and professionals engaged in the development of novel anti-cancer therapeutics targeting mitotic kinases.

Introduction

The fidelity of cell division is paramount for maintaining genomic integrity. The cell cycle is a tightly regulated process involving a series of checkpoints that ensure each phase is completed correctly before the next begins. The spindle assembly checkpoint (SAC), in particular, plays a crucial role in preventing premature entry into anaphase until all chromosomes are properly attached to the mitotic spindle.[1][3] Aurora B kinase, a member of the chromosomal passenger complex (CPC), is a central component of this regulatory network.[3] this compound has emerged as a critical tool for studying the intricate functions of Aurora B in mitosis.[2][5] By inhibiting Aurora B, this compound effectively uncouples the processes of chromosome alignment and cell cycle progression, providing a powerful system to investigate the molecular underpinnings of mitotic regulation.[1][3]

Core Mechanism of Action: Inhibition of Aurora B Kinase

This compound functions as an ATP-competitive inhibitor of Aurora B kinase.[3][5][6] The binding of this compound to the ATP-binding pocket of Aurora B prevents the phosphorylation of its downstream substrates, which are essential for various mitotic processes.[1][3] This inhibition has been demonstrated in both cell-free assays and cellular contexts.[1][7]

Signaling Pathway of this compound's Action

The primary signaling pathway affected by this compound is the one governed by Aurora B kinase during mitosis. The inhibition of Aurora B by this compound leads to a cascade of downstream effects that disrupt the normal progression of cell division.

Cellular Consequences of this compound Treatment

The inhibition of Aurora B kinase by this compound leads to a series of distinct and observable cellular phenotypes:

-

Defective Chromosome Alignment and Segregation: this compound treatment prevents the proper alignment of chromosomes at the metaphase plate.[1][4] This is a direct consequence of Aurora B's role in correcting erroneous kinetochore-microtubule attachments.[1] In the presence of this compound, cells often enter anaphase with numerous monooriented chromosomes, where both sister kinetochores are attached to the same spindle pole (syntelic attachment).[1][8]

-

Spindle Assembly Checkpoint Override: A key function of the SAC is to delay anaphase onset in the presence of unattached or improperly attached kinetochores. This compound abrogates this checkpoint, causing cells to exit mitosis prematurely, even in the presence of misaligned chromosomes.[1][4] This effect is particularly pronounced in cells arrested with agents like taxol or monastrol.[1][8]

-

Induction of Polyploidy: The failure of proper chromosome segregation and cytokinesis in this compound-treated cells leads to the formation of polyploid cells, often with a DNA content as high as 32C.[5]

-

Inhibition of Histone H3 Phosphorylation: One of the well-characterized substrates of Aurora B is Histone H3 at serine 10 (H3S10ph). This compound treatment leads to a significant reduction in the levels of H3S10ph, which serves as a reliable biomarker for Aurora B inhibition.[1]

Quantitative Data

The following tables summarize the key quantitative data related to this compound's activity.

Table 1: In Vitro and Cellular IC50 Values for this compound

| Target/Process | Assay Type | System/Cell Line | IC50 (nM) | Reference(s) |

| Aurora B Kinase | Cell-free | Human | 250 | [1][7][9] |

| Histone H3-Ser10 Phosphorylation | Cellular | HeLa | 40 | [5] |

| Inhibition of Cell Proliferation | Cellular | HeLa | 20-100 | [1] |

| Inhibition of Cell Proliferation | Cellular | Gall Bladder Carcinoma | 200,000 | [10] |

Table 2: Effects of this compound on Mitotic Timing in Different Arrest Conditions

| Arresting Agent | Concentration | Effect of this compound (100 nM) Addition | Time to Anaphase Entry | Reference(s) |

| Nocodazole | 330 nM | Cells remain arrested in mitosis | > 3-5 hours | [1][8] |

| Taxol | 10 µM | Overrides mitotic arrest, leading to premature anaphase entry | < 1 hour | [1][8] |

| Monastrol | 100 µM | Overrides mitotic arrest, leading to premature anaphase entry | < 1 hour | [1] |

Detailed Experimental Protocols

The following protocols are representative of the key experiments used to characterize the mechanism of action of this compound.

Cell Culture and Synchronization

HeLa cells are a common model system for studying the effects of this compound.[1][7]

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Thymidine

-

Nocodazole

Protocol for Double Thymidine Block Synchronization:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

For synchronization at the G1/S boundary, treat the cells with 2 mM thymidine for 16-18 hours.

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) and then release them into fresh, thymidine-free medium for 9-10 hours.

-

Add 2 mM thymidine again and incubate for another 15-17 hours for the second block.

-

To collect cells in different phases of the cell cycle, wash the cells twice with PBS and release them into fresh medium. Cells will synchronously progress through S, G2, and M phases. For mitotic arrest, nocodazole (e.g., 100 ng/mL) can be added after release from the second thymidine block.[7][11][12]

In Vitro Aurora B Kinase Assay

This assay measures the direct inhibitory effect of this compound on Aurora B kinase activity.[13]

Materials:

-

Recombinant active Aurora B kinase

-

Histone H3 as a substrate

-

This compound

-

ATP

-

Kinase buffer (e.g., from Cell Signaling Technology)

-

SDS-PAGE loading buffer

Protocol:

-

Prepare a reaction mixture containing 100 ng of active Aurora B kinase and 1 µg of Histone H3 in 1x kinase buffer.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixtures.

-

Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 5x SDS-PAGE loading buffer and boiling the samples for 5 minutes.

-

Analyze the phosphorylation of Histone H3 by Western blotting using an antibody specific for phosphorylated Histone H3 (Ser10).[13]

Immunofluorescence Staining of Kinetochores

This protocol allows for the visualization of chromosome alignment and the localization of kinetochore proteins.[14]

Materials:

-

HeLa cells grown on coverslips

-

This compound

-

Paraformaldehyde (PFA) or ice-cold methanol for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., PBS with 5% BSA)

-

Primary antibodies (e.g., anti-centromere antibody like CREST, anti-tubulin)

-

Fluorophore-conjugated secondary antibodies

-

DAPI for DNA staining

-

Mounting medium

Protocol:

-

Seed HeLa cells on sterile coverslips in a petri dish and allow them to adhere.

-

Treat the cells with this compound (e.g., 100 nM) for the desired duration.

-

Fix the cells with 4% PFA in PBS for 10 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating in blocking solution for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the DNA with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips on microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.[14][15][16]

Flow Cytometry (FACS) for Cell Cycle Analysis

FACS analysis is used to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.[17][18][19][20]

Materials:

-

This compound-treated and control cells

-

PBS

-

Ice-cold 70% ethanol for fixation

-

Propidium Iodide (PI) staining solution containing RNase A

Protocol:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.[17][18][19][20]

Conclusion

This compound is a highly specific and potent inhibitor of Aurora B kinase that has been instrumental in elucidating the kinase's critical roles in mitotic progression. Its ability to induce distinct and quantifiable phenotypes, such as chromosome mis-segregation and SAC override, makes it an invaluable tool for cell cycle research. Furthermore, the detailed understanding of this compound's mechanism of action provides a strong rationale for the continued exploration of Aurora B inhibitors as potential therapeutic agents in oncology. This guide offers a comprehensive resource for researchers and drug development professionals seeking to leverage this compound in their studies of cell cycle regulation and cancer biology.

References

- 1. The small molecule this compound reveals a role for Aurora B in correcting kinetochore–microtubule attachment and in maintaining the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adrenomedullin-1-12-human.com [adrenomedullin-1-12-human.com]

- 3. b-interleukin-ii-44-56.com [b-interleukin-ii-44-56.com]

- 4. rupress.org [rupress.org]

- 5. b-interleukin-ii-44-56.com [b-interleukin-ii-44-56.com]

- 6. Mechanism of Aurora B activation by INCENP and inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synchronization of HeLa Cells | Springer Nature Experiments [experiments.springernature.com]

- 8. The small molecule this compound reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleck.co.jp [selleck.co.jp]

- 10. Hesperidin Induces ROS-Mediated Apoptosis along with Cell Cycle Arrest at G2/M Phase in Human Gall Bladder Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Combining Mitotic Cell Synchronization and High Resolution Confocal Microscopy to Study the Role of Multifunctional Cell Cycle Proteins During Mitosis [jove.com]

- 13. 2.8. In Vitro Aurora Kinase Assay [bio-protocol.org]

- 14. arigobio.com [arigobio.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. scbt.com [scbt.com]

- 17. Flow Cytometry Protocol [sigmaaldrich.com]

- 18. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bdbiosciences.com [bdbiosciences.com]

- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

The Primary Cellular Target of Hesperadin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperadin is a small molecule inhibitor that has been instrumental in elucidating the intricate processes of mitotic progression. This document provides a comprehensive technical overview of the primary cellular target of this compound, its mechanism of action, and the experimental methodologies used to validate its activity. Extensive quantitative data on its inhibitory profile is presented, alongside detailed protocols for key biochemical and cellular assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's cellular effects.

Introduction

Proper cell division is fundamental to organismal development and tissue homeostasis. The fidelity of this process is maintained by a complex network of regulatory proteins, among which the Aurora kinases play a pivotal role. The Aurora kinase family, comprising Aurora A, B, and C in mammals, are serine/threonine kinases that are essential for various mitotic events.[1] Dysregulation of these kinases is frequently observed in human cancers, making them attractive targets for therapeutic intervention.

This compound is a potent and specific inhibitor of Aurora B kinase.[2][3] Its discovery and characterization have been crucial in dissecting the specific functions of Aurora B in chromosome segregation, the spindle assembly checkpoint, and cytokinesis.[4][5] This guide will delve into the molecular interactions between this compound and its primary target, providing the technical details necessary for researchers in cell biology and drug discovery.

The Primary Cellular Target: Aurora B Kinase

The primary cellular target of this compound is Aurora B kinase , a key component of the chromosomal passenger complex (CPC).[1][6] The CPC, which also includes INCENP, Survivin, and Borealin, dynamically localizes to various structures throughout mitosis, including centromeres, the central spindle, and the midbody, to ensure the faithful execution of cell division.[6]

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Aurora B and thereby preventing the phosphorylation of its downstream substrates.[7][8] This inhibition disrupts the kinase's essential functions in mitosis.

Role of Aurora B in Mitosis

Aurora B is a master regulator of several critical mitotic processes:

-

Correction of Kinetochore-Microtubule Attachments: Aurora B is crucial for the error correction mechanism that ensures bipolar attachment of chromosomes to the mitotic spindle. It phosphorylates components of the kinetochore, destabilizing incorrect attachments (such as syntelic or merotelic attachments) and allowing for their correction.[9]

-

Spindle Assembly Checkpoint (SAC): Aurora B plays a role in the spindle assembly checkpoint, a surveillance mechanism that delays anaphase onset until all chromosomes are properly attached to the spindle.[1] Inhibition of Aurora B by this compound can lead to a premature exit from mitosis, even in the presence of unaligned chromosomes.[4]

-

Cytokinesis: During late mitosis, Aurora B relocates to the central spindle and the midbody, where it is essential for the formation and completion of the cleavage furrow.[7]

Inhibition of Aurora B by this compound leads to a cascade of cellular phenotypes, including chromosome mis-segregation, failure of cytokinesis, and ultimately, the formation of polyploid cells.[4][5]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

| Target | Assay Type | IC50 | Reference(s) |

| Human Aurora B | Cell-free kinase | 250 nM | [2][3] |

| T. brucei AUK1 | In vitro kinase | 40 nM | [10][11] |

| P. falciparum Ark1 | In vitro growth | < 250 nM | [12] |

| HeLa cells (growth) | Cellular | 50 nM | [11] |

Table 1: Inhibitory Concentration (IC50) of this compound against various targets.

| Kinase | Selectivity (Fold-increase in IC50 vs. Aurora B) | Reference(s) |

| Aurora A | >30-fold | [2] |

| AMPK | Markedly reduced activity at 1 µM | [3] |

| Lck | Markedly reduced activity at 1 µM | [3] |

| MKK1 | Markedly reduced activity at 1 µM | [3] |

| MAPKAP-K1 | Markedly reduced activity at 1 µM | [3] |

| CHK1 | Markedly reduced activity at 1 µM | [3] |

| PHK | Markedly reduced activity at 1 µM | [3] |

Table 2: Kinase Selectivity Profile of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate and characterize the interaction of this compound with Aurora B kinase.

In Vitro Aurora B Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified Aurora B kinase.

Materials:

-

Active, purified recombinant human Aurora B kinase

-

Histone H3 as a substrate

-

Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

-

ATP solution (100 µM)

-

[γ-³²P]ATP

-

This compound stock solution (in DMSO)

-

SDS-PAGE gels and buffers

-

Phosphorimager

Protocol:

-

Prepare a reaction mixture containing kinase assay buffer, 1 µg of histone H3, and 100 ng of active Aurora B kinase.

-

Add varying concentrations of this compound or DMSO (as a vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP and [γ-³²P]ATP to a final concentration of 100 µM.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the incorporation of ³²P into histone H3 using a phosphorimager.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.[13]

Western Blot Analysis of Histone H3 Phosphorylation

This cellular assay assesses the effect of this compound on a direct downstream target of Aurora B in cells.

Materials:

-

Cell line of interest (e.g., HeLa)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against phospho-histone H3 (Ser10)

-

Primary antibody against total histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-24 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total histone H3 to confirm equal loading.[14][15]

Visualizations

The following diagrams, generated using the DOT language, illustrate the Aurora B signaling pathway and a typical experimental workflow for this compound target validation.

Caption: Aurora B signaling pathway during mitosis and its inhibition by this compound.

References

- 1. Aurora kinase B - Wikipedia [en.wikipedia.org]

- 2. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]

- 3. selleckchem.com [selleckchem.com]

- 4. rupress.org [rupress.org]

- 5. The small molecule this compound reveals a role for Aurora B in correcting kinetochore–microtubule attachment and in maintaining the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]

- 10. The cell cycle as a therapeutic target against Trypanosoma brucei: this compound inhibits Aurora kinase-1 and blocks mitotic progression in bloodstream forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. malariaworld.org [malariaworld.org]

- 13. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western Blot protocol for Histone H3 Antibody (NB21-1062): Novus Biologicals [novusbio.com]

- 15. Histone Immunoblotting Protocol | Rockland [rockland.com]

Hesperadin's Impact on the Mitotic Spindle Checkpoint: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperadin is a small molecule inhibitor that has been instrumental in elucidating the intricate functions of Aurora B kinase in mitosis. This technical guide provides an in-depth analysis of this compound's effects on the mitotic spindle checkpoint, a critical surveillance mechanism that ensures the fidelity of chromosome segregation. By potently and selectively inhibiting Aurora B, this compound disrupts key mitotic processes, leading to chromosome missegregation and overriding the checkpoint in a context-dependent manner. This document consolidates quantitative data on its inhibitory activity, details key experimental protocols for studying its effects, and provides visual representations of the underlying molecular pathways and experimental workflows. This information is intended to serve as a valuable resource for researchers in cell biology and professionals involved in the development of anti-cancer therapeutics targeting mitotic kinases.

Introduction

The mitotic spindle checkpoint, also known as the spindle assembly checkpoint (SAC), is a crucial cellular mechanism that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. This ensures that each daughter cell receives a complete and accurate set of chromosomes. A key regulator of this process is the Aurora B kinase, a component of the chromosomal passenger complex (CPC). Aurora B plays a pivotal role in correcting improper kinetochore-microtubule attachments and is implicated in the signaling cascade that maintains the mitotic checkpoint.

This compound has been identified as a potent inhibitor of Aurora B kinase.[1][2][3][4][5][6][7][8] Its use in cell biology has been fundamental to understanding the specific roles of Aurora B in mitosis.[1][2][3] Treatment of cells with this compound leads to a distinct phenotype characterized by defects in chromosome alignment and segregation, ultimately resulting in polyploidy.[1][3][9] This guide delves into the molecular mechanisms by which this compound perturbs the mitotic spindle checkpoint.

Mechanism of Action: Inhibition of Aurora B Kinase

This compound functions as an ATP-competitive inhibitor of Aurora B kinase.[7] Its primary molecular target is the catalytic subunit of the chromosomal passenger complex, Aurora B.[1][3] Inhibition of Aurora B's kinase activity by this compound has several downstream consequences that collectively impact the integrity of the mitotic spindle checkpoint. A primary indicator of Aurora B inhibition in cells is the reduced phosphorylation of its substrates, most notably histone H3 at serine 10 (H3-S10ph).[1][3][10]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

| Parameter | Value | Assay Condition | Reference |

| IC50 for Aurora B Kinase | ~250 nM | In vitro kinase assay using immunoprecipitated Aurora B | [1][5][6][7] |

| Effective Concentration in HeLa Cells | 20 - 100 nM | Induction of polyploidy and loss of H3-S10ph | [1][5] |

| IC50 for TbAUK1 (Trypanosoma brucei) | 40 nM | In vitro kinase assay | [5][7] |

| IC50 for T. brucei bloodstream forms | 48 nM - 50 nM | Cell growth inhibition | [5][7] |

| IC50 for T. brucei procyclic forms | 550 nM | Cell growth inhibition | [5][7] |

Table 1: Inhibitory Concentrations of this compound

| Experimental Condition | Observation | Timeframe | Reference |

| HeLa cells treated with 50 nM this compound | Proliferation ceases, cells become polyploid | 6 days | [9] |

| Taxol-arrested HeLa cells + 100 nM this compound | Mitotic exit (override of spindle checkpoint) | < 1 hour | [1][2][3][8] |

| Monastrol-arrested HeLa cells + 100 nM this compound | Mitotic exit (override of spindle checkpoint) | < 1 hour | [1][2][8] |

| Nocodazole-arrested HeLa cells + 100 nM this compound | Mitotic arrest is maintained for a longer duration before eventual mitotic exit | 3 - 5 hours | [1][2][3][8] |

Table 2: Cellular Effects of this compound on Mitotic Arrest

Experimental Protocols

Cell Culture and Drug Treatments

-

Cell Line: HeLa cells are a commonly used model for studying the effects of this compound on mitosis.[1][9][11]

-

Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% (v/v) heat-inactivated fetal bovine serum, 100 IU/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere.[11]

-

This compound Treatment: this compound is typically dissolved in DMSO to create a stock solution. For experiments, cells are treated with final concentrations ranging from 50 nM to 100 nM.[1][9] Control cells are treated with an equivalent volume of DMSO.[11]

-

Induction of Mitotic Arrest: To study the effect of this compound on the spindle checkpoint, cells are first arrested in mitosis using various agents:

Immunofluorescence Microscopy

-

Purpose: To visualize the localization of key mitotic proteins and the effects on chromosome alignment and segregation.

-

Procedure:

-

HeLa cells are grown on coverslips and treated with this compound and/or mitotic arresting agents as described above.

-

Cells are fixed with 4% paraformaldehyde in PBS for 10 minutes.

-

Permeabilization is carried out with 0.1% Triton X-100 in PBS for 5 minutes.

-

Blocking is performed with 3% BSA in PBS for 1 hour.

-

Incubation with primary antibodies (e.g., anti-α-tubulin, anti-phospho-histone H3, anti-Mad2, anti-BubR1, anti-Bub1) is done overnight at 4°C.

-

After washing with PBS, cells are incubated with fluorophore-conjugated secondary antibodies for 1 hour at room temperature.

-

DNA is counterstained with DAPI.

-

Coverslips are mounted on slides and imaged using a fluorescence microscope.

-

Western Blotting

-

Purpose: To quantify the levels of specific proteins and their post-translational modifications (e.g., phosphorylation).

-

Procedure:

-

Mitotic cells are collected by mitotic shake-off.

-

Cell pellets are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST.

-

Incubation with primary antibodies (e.g., anti-phospho-histone H3, anti-total histone H3) is performed overnight at 4°C.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection is performed using an enhanced chemiluminescence (ECL) substrate.

-

In Vitro Kinase Assay

-

Purpose: To directly measure the inhibitory effect of this compound on Aurora B kinase activity.

-

Procedure:

-

Aurora B is immunoprecipitated from mitotic HeLa cell extracts using an anti-Aurora B antibody.

-

The immunoprecipitates are washed and resuspended in kinase buffer.

-

The kinase reaction is initiated by adding a substrate (e.g., histone H3) and ATP.

-

Varying concentrations of this compound are added to the reactions.

-

The reactions are incubated at 30°C for a specified time.

-

The reactions are stopped by adding SDS sample buffer.

-

The phosphorylation of the substrate is analyzed by SDS-PAGE and autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody.

-

Visualizations: Signaling Pathways and Workflows

This compound's Effect on the Spindle Assembly Checkpoint Signaling Pathway

References

- 1. The small molecule this compound reveals a role for Aurora B in correcting kinetochore–microtubule attachment and in maintaining the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The small molecule this compound reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rupress.org [rupress.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and investigation of new this compound analogues antitumor effects on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of Hesperadin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperadin is a potent and selective, ATP-competitive small molecule inhibitor of Aurora B kinase, a key regulator of mitotic progression.[1][2][3][4][5] Its ability to disrupt chromosome alignment and segregation by overriding the spindle assembly checkpoint (SAC) has established it as an invaluable tool in cell cycle research and a potential scaffold for the development of anti-cancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for key assays and visual diagrams of its mechanism of action to facilitate its application in a research and drug development setting.

Chemical Structure and Physicochemical Properties

This compound is an indolinone derivative with the IUPAC name N-[(3Z)-2-Oxo-3-(phenyl{4-[(piperidin-1-yl)methyl]anilino}methylidene)-2,3-dihydro-1H-indol-5-yl]ethanesulfonamide. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-[(3Z)-2-Oxo-3-(phenyl{4-[(piperidin-1-yl)methyl]anilino}methylidene)-2,3-dihydro-1H-indol-5-yl]ethanesulfonamide | [6] |

| CAS Number | 422513-13-1 | [1][5] |

| Chemical Formula | C₂₉H₃₂N₄O₃S | [1] |

| Molecular Weight | 516.66 g/mol | [5] |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO | N/A |

Mechanism of Action and Biological Activity

This compound functions as an ATP-competitive inhibitor of Aurora kinases, with a pronounced selectivity for Aurora B.[2][3] Aurora B is a crucial component of the chromosomal passenger complex (CPC), which ensures the correct attachment of microtubules to kinetochores and is a key regulator of the spindle assembly checkpoint (SAC).

By inhibiting Aurora B, this compound prevents the phosphorylation of key substrates, including histone H3 at serine 10 (a hallmark of mitosis) and other proteins involved in the correction of erroneous kinetochore-microtubule attachments.[7] This leads to a failure in the proper alignment of chromosomes at the metaphase plate. Crucially, this compound's inhibition of Aurora B overrides the spindle assembly checkpoint, causing cells to exit mitosis and enter anaphase prematurely, even in the presence of misaligned chromosomes. This aberrant cell division often results in the formation of polyploid cells and can ultimately lead to apoptosis.[1]

The signaling pathway affected by this compound is depicted below:

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Parasite | Aurora Kinase | Influenza Virus | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Aurora kinase B - Wikipedia [en.wikipedia.org]

Hesperadin: A Technical Guide to its Potential as an Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hesperadin is a potent, ATP-competitive small molecule inhibitor of Aurora B kinase, a key regulator of mitotic progression. Its ability to disrupt essential cell division processes, leading to mitotic catastrophe and apoptosis in cancer cells, has positioned it as a compound of significant interest in oncology research. This technical guide provides an in-depth overview of this compound's mechanism of action, a compilation of its anti-cancer activity from preclinical studies, detailed experimental protocols for its evaluation, and visualizations of its core signaling pathway and associated experimental workflows.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the potent and specific inhibition of Aurora B kinase, a member of the serine/threonine kinase family and a crucial component of the chromosomal passenger complex (CPC).[1][2] The CPC is essential for orchestrating accurate chromosome segregation and cytokinesis during mitosis.

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Aurora B and preventing the phosphorylation of its downstream substrates.[3][4][5][6] This targeted inhibition disrupts several critical mitotic events:

-

Inhibition of Histone H3 Phosphorylation: One of the most well-characterized downstream effects of this compound is the potent inhibition of phosphorylation of Histone H3 on Serine 10 (H3S10ph).[7][8][9][10][11] This phosphorylation event, directly catalyzed by Aurora B, is a hallmark of mitotic chromosome condensation. This compound effectively abolishes this modification at nanomolar concentrations.[12][13]

-

Disruption of Chromosome Alignment and Segregation: By inhibiting Aurora B, this compound prevents the correction of improper kinetochore-microtubule attachments.[11][13][14] This leads to severe defects in chromosome alignment at the metaphase plate, with cells often exhibiting monooriented (attached to only one spindle pole) or syntelic (both sister kinetochores attached to the same pole) chromosomes.[11][13][14]

-

Spindle Assembly Checkpoint (SAC) Override: Aurora B is required to maintain the SAC, a critical cellular surveillance mechanism that prevents entry into anaphase until all chromosomes are correctly attached to the mitotic spindle. This compound's inhibition of Aurora B leads to a premature silencing of the SAC, causing cells to exit mitosis and enter anaphase despite the presence of severe chromosomal misalignment.[11][13][14]

-

Induction of Polyploidy and Apoptosis: The culmination of these mitotic defects—failed chromosome segregation and aborted cytokinesis—results in the formation of polyploid cells (containing multiple sets of chromosomes).[12] This genomic instability ultimately triggers apoptotic cell death, often through a process known as mitotic catastrophe. Recent studies in pancreatic cancer also suggest this compound can induce apoptosis by upregulating GADD45A via the transcription factor ATF4, a mechanism linked to cellular stress responses.

Quantitative Data on Anti-Cancer Activity

The anti-cancer efficacy of this compound has been quantified in both cell-free and cell-based assays, as well as in vivo animal models.

Table 1: In Vitro Activity of this compound

| Target/System | Assay Type | Endpoint | IC50 / Effective Concentration | Reference(s) |

| Enzymatic Activity | ||||

| Human Aurora B Kinase | Cell-Free Kinase Assay | Enzyme Inhibition | 250 nM | [4][5][6][12] |

| Human Aurora A Kinase | Cell-Free Kinase Assay | Enzyme Inhibition | - (Inhibited) | |

| Other Kinases (AMPK, Lck, MKK1, etc.) | Cell-Free Kinase Assay | Enzyme Inhibition | ~1 µM | [6][12] |

| Cellular Activity | ||||

| Pancreatic Cancer Cell Lines | Cell Growth Inhibition | Growth Inhibition | Nanomolar range | |

| Pancreatic Cancer Organoids | Growth Inhibition | Growth Inhibition | Nanomolar range | |

| HeLa Cells | Histone H3 Phosphorylation | p-H3S10 Inhibition | 20 - 100 nM | [12][13] |

| HeLa Cells | Histone H3 Phosphorylation | p-H3S10 Inhibition | ~40 nM | |

| T. brucei (bloodstream form) | Cell Growth Inhibition | Growth Inhibition | 48 nM | [12] |

Table 2: In Vivo Efficacy of this compound

| Cancer Type | Animal Model | Cell Line | Treatment Details | Observed Outcome | Reference(s) |

| Breast Cancer | BALB/c Nude Mice | MCF-7 | 2.5 µg/kg/day (IP) | Dramatically delayed tumor growth. | [8] |

| Pancreatic Cancer | Xenograft Model | - | Not specified | Effectively inhibited tumor growth. |

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature and represent standard approaches for evaluating this compound's anti-cancer properties.

In Vitro Aurora B Kinase Assay

This assay directly measures this compound's ability to inhibit the enzymatic activity of Aurora B.

Materials:

-

Recombinant active Aurora B kinase (e.g., from Merck Millipore).

-

Histone H3 substrate (e.g., from Merck Millipore).

-

This compound stock solution (in DMSO).

-

[γ-³²P]ATP (radioactive).

-

Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 5 mM beta-glycerophosphate, 0.1 mM Na₃VO₄).

-

5x SDS-PAGE Loading Buffer.

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. Include a DMSO-only vehicle control.

-

In a microcentrifuge tube, combine 100 ng of active Aurora B kinase, 1 µg of Histone H3 substrate, and the desired concentration of this compound.

-

Initiate the kinase reaction by adding ATP to a final concentration of 100 µM, including 2.5 µCi of [γ-³²P]ATP. The final reaction volume should be ~20 µL.

-

Incubate the reaction at 30°C for 30 minutes.

-

Terminate the reaction by adding 5 µL of 5x SDS-PAGE Loading Buffer and boiling the samples at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or autoradiography film to detect the radioactive signal corresponding to phosphorylated Histone H3.

-

Quantify band intensity to determine the extent of inhibition and calculate the IC50 value.

Cell Viability / Proliferation (MTT Assay)

This colorimetric assay assesses the impact of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., HeLa, PANC-1, MCF-7).

-

Complete culture medium.

-

This compound stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

-

96-well cell culture plates.

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50.

Cell Cycle Analysis by Propidium Iodide Staining

This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to identify polyploid cells following this compound treatment.

Materials:

-

Cancer cell line of interest.

-

This compound stock solution (in DMSO).

-

Phosphate-Buffered Saline (PBS).

-

Ice-cold 70% Ethanol.

-

Propidium Iodide (PI) Staining Buffer (e.g., PBS containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100).

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound (and a DMSO control) for 12-24 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cell pellet once with cold PBS.

-

Resuspend the cells in 500 µL of cold PBS. While gently vortexing, add 1.2 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI Staining Buffer.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, collecting the fluorescence signal from the PI dye.

-

Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases, as well as any sub-G1 (apoptotic) or >4N (polyploid) populations.

Mandatory Visualizations

Conclusion and Future Directions

This compound is a well-characterized inhibitor of Aurora B kinase with demonstrated anti-proliferative and pro-apoptotic effects in various cancer models, including pancreatic and breast cancer. Its mechanism of action, centered on the disruption of mitotic integrity, provides a clear rationale for its development as an anti-cancer therapeutic. The nanomolar potency observed in recent studies against pancreatic cancer cells and organoids is particularly promising.

Future research should focus on expanding the evaluation of this compound across a broader range of cancer cell lines to identify sensitive and resistant populations. Further in vivo studies are necessary to establish optimal dosing regimens, evaluate pharmacokinetic and pharmacodynamic properties, and explore its efficacy in combination with standard-of-care chemotherapeutics or other targeted agents. Given its role as a potent mitotic inhibitor, investigating biomarkers that could predict tumor response to this compound will be critical for its potential clinical translation.

References

- 1. mdpi.com [mdpi.com]

- 2. 2.8. In Vitro Aurora Kinase Assay [bio-protocol.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Hesperidin exhibits in vitro and in vivo antitumor effects in human osteosarcoma MG-63 cells and xenograft mice models via inhibition of cell migration and invasion, cell cycle arrest and induction of mitochondrial-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. e-century.us [e-century.us]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Hesperidin Inhibits Vascular Formation by Blocking the AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound suppresses pancreatic cancer through ATF4/GADD45A axis at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pancreatic Cancer Xenograft - Altogen Labs [altogenlabs.com]

- 14. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hesperadin in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperadin is a potent and selective, ATP-competitive inhibitor of Aurora B kinase, a key regulator of mitotic progression.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on chromosome alignment, segregation, and the spindle assembly checkpoint. The provided methodologies cover cell synchronization, this compound treatment, and subsequent analysis by immunofluorescence and Western blotting.

Introduction

Aurora B kinase is a crucial component of the chromosomal passenger complex, which orchestrates accurate chromosome segregation and cytokinesis.[3] this compound targets the ATP-binding pocket of Aurora B, leading to the disruption of its kinase activity.[2][3] Inhibition of Aurora B by this compound results in characteristic mitotic defects, including chromosome misalignment, premature exit from mitosis, and the formation of polyploid cells.[5][6] This makes this compound a valuable tool for investigating the roles of Aurora B in cell cycle control and as a potential therapeutic agent in cancer research.[7]

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of Aurora B kinase.[3] By binding to the kinase's active site, it prevents the phosphorylation of key downstream substrates, most notably histone H3 at serine 10 (H3S10ph).[3][7] This inhibition disrupts the proper attachment of microtubules to kinetochores, leading to impaired chromosome alignment at the metaphase plate and weakening the spindle assembly checkpoint.[1][8] Consequently, cells treated with this compound often bypass the mitotic checkpoint and exit mitosis without proper chromosome segregation, resulting in aneuploidy and polyploidy.[5]

Signaling Pathway of this compound's Action

Caption: this compound inhibits Aurora B kinase, leading to mitotic defects.

Quantitative Data

The efficacy of this compound can vary between cell lines and experimental conditions. The following tables summarize key quantitative data for the use of this compound.

Table 1: IC50 Values of this compound

| Target/Process | Cell Line/System | IC50 Value | Reference(s) |

| Aurora B Kinase Activity | Cell-free assay | 250 nM | [1][8] |

| Histone H3 Phosphorylation (Ser10) | In vitro kinase assay | 40 nM | [1] |

| Cell Growth | HeLa (human cervical cancer) | 20-100 nM (effective concentration) | [2][5] |

| Cell Growth | Trypanosoma brucei (bloodstream form) | 48 nM | [1][5] |

| Cell Growth | Trypanosoma brucei (procyclic form) | 550 nM | [1][5] |

Table 2: Recommended Concentration Ranges and Incubation Times

| Experimental Goal | Cell Line | Concentration Range | Incubation Time | Expected Outcome | Reference(s) |

| Inhibition of Histone H3 Phosphorylation | HeLa | 50-100 nM | 16 hours | Reduced p-Histone H3 (Ser10) levels | [7] |

| Induction of Polyploidy | HeLa | 100-200 nM | 24-72 hours | Increased percentage of polyploid cells | [5][8] |

| Chromosome Mis-segregation Studies | HeLa | 50 nM | 16-24 hours | Chromosome alignment and segregation defects | [3][9] |

| Spindle Assembly Checkpoint Override | HeLa (arrested with Taxol) | 100 nM | 1-2 hours | Mitotic exit in the presence of spindle poisons | [3] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM.[5]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months.[10] For short-term use, the stock solution can be stored at 4°C for up to a week.[5]

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. The final DMSO concentration in the culture should not exceed 0.1%.[5]

Experimental Workflow

Caption: General workflow for this compound cell culture experiments.

Protocol 1: Cell Synchronization by Double Thymidine Block

This protocol is designed to synchronize HeLa cells at the G1/S boundary, allowing for enrichment of cells that will subsequently enter mitosis.

-

Seeding: Plate HeLa cells at a density that will allow them to reach 30-40% confluency on the day of the first treatment.

-

First Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate the cells for 18 hours.[6][11]

-

Release: Remove the thymidine-containing medium, wash the cells twice with pre-warmed phosphate-buffered saline (PBS), and add fresh, pre-warmed complete medium. Incubate for 9 hours.[6][11]

-

Second Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate the cells for 17 hours.[11]

-

Final Release: Remove the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh, pre-warmed complete medium. The cells are now synchronized at the G1/S boundary and will proceed through the cell cycle. Cells are expected to enter mitosis approximately 8-10 hours after the final release.

Protocol 2: Immunofluorescence Staining for Chromosome Alignment

This protocol is for visualizing the effects of this compound on chromosome alignment and spindle formation.

-

Cell Seeding and Synchronization: Seed HeLa cells on sterile glass coverslips in a 6-well plate. Synchronize the cells using the double thymidine block protocol.

-

This compound Treatment: Approximately 2-4 hours after the final release from the double thymidine block (when cells are in S/G2 phase), add this compound to the medium at a final concentration of 50-100 nM.

-

Incubation: Incubate the cells for an additional 12-16 hours to allow them to proceed into mitosis in the presence of the inhibitor.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS and block with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against α-tubulin (for microtubules) and a kinetochore marker (e.g., CREST) diluted in 1% BSA in PBS for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with fluorescently-labeled secondary antibodies diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

-

DNA Staining: Wash the cells three times with PBS and counterstain the DNA with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

-

Mounting and Imaging: Wash the cells a final three times with PBS, mount the coverslips on microscope slides using an anti-fade mounting medium, and image using a fluorescence microscope.

Protocol 3: Western Blotting for Histone H3 Phosphorylation

This protocol is to assess the inhibition of Aurora B kinase activity by measuring the phosphorylation of its substrate, histone H3.

-

Cell Lysis: After this compound treatment, harvest the cells by scraping or trypsinization. Wash the cell pellet with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a 15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-histone H3 (Ser10) and a loading control (e.g., total histone H3 or GAPDH) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Troubleshooting

| Issue | Possible Cause | Suggestion |

| Low percentage of mitotic cells | Inefficient synchronization. | Optimize synchronization timing for the specific cell line. Check cell confluency before starting the protocol. |

| Cell cycle arrest at a different phase. | Verify the mechanism of the synchronization agent and the expected arrest point. | |

| No effect of this compound | Incorrect concentration. | Perform a dose-response curve to determine the optimal concentration for your cell line. |

| Degraded this compound. | Use a fresh aliquot of this compound stock solution. | |

| High background in immunofluorescence | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., normal goat serum). |

| Non-specific antibody binding. | Titrate the primary and secondary antibodies to determine the optimal dilution. | |

| Weak signal in Western blot | Insufficient protein loading. | Increase the amount of protein loaded onto the gel. |

| Inefficient antibody binding. | Optimize antibody concentrations and incubation times. Ensure the use of appropriate phosphatase inhibitors during cell lysis. |

Conclusion

This compound is a valuable chemical tool for dissecting the intricate processes of mitosis. By specifically inhibiting Aurora B kinase, it allows for the detailed investigation of chromosome segregation, the spindle assembly checkpoint, and cytokinesis. The protocols outlined in these application notes provide a framework for utilizing this compound in cell culture experiments to explore these fundamental aspects of cell biology. Careful optimization of concentrations and timings for specific cell lines and experimental goals is crucial for obtaining robust and reproducible results.

References

- 1. selleckchem.com [selleckchem.com]

- 2. biocompare.com [biocompare.com]

- 3. The small molecule this compound reveals a role for Aurora B in correcting kinetochore–microtubule attachment and in maintaining the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synchronization of HeLa Cells to Mitotic Subphases | Springer Nature Experiments [experiments.springernature.com]

- 5. This compound | Parasite | Aurora Kinase | Influenza Virus | TargetMol [targetmol.com]

- 6. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound [b2b.sigmaaldrich.com]

- 11. flowcytometry-embl.de [flowcytometry-embl.de]

Determining the Optimal Concentration of Hesperadin for HeLa Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Hesperadin, a potent Aurora B kinase inhibitor, for studies involving human cervical adenocarcinoma (HeLa) cells. This document includes detailed protocols for key experiments, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of Aurora B kinase, a crucial regulator of mitotic progression.[1][2][3] Its primary mechanism of action involves the disruption of chromosome alignment and segregation during mitosis.[2][4] In HeLa cells, treatment with this compound leads to defects in mitosis and cytokinesis, resulting in a polyploid phenotype and cessation of cell proliferation.[4][5] Notably, this compound has been shown to reduce the phosphorylation of histone H3 on serine 10, a key mitotic marker, at nanomolar concentrations.[4]

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound in HeLa cells as reported in the literature. These values serve as a starting point for determining the optimal concentration for specific experimental needs.

Table 1: Effective Concentrations of this compound in HeLa Cells

| Effect | Concentration Range | Key Findings |

| Inhibition of Histone H3-Ser10 Phosphorylation | 20 - 100 nM | A concentration of 20 nM reduces, and 100 nM ablates, the phosphorylation of histone H3 at serine 10, a direct target of Aurora B kinase.[4] |

| Induction of Polyploidy | 50 nM | Logarithmically growing HeLa cells treated with 50 nM this compound show a significant increase in DNA content over time, leading to polyploidy.[4] |

| Overriding Mitotic Arrest | 100 nM | This compound at 100 nM can override the mitotic arrest induced by agents like taxol or monastrol.[5] |

| Inhibition of Aurora B Kinase Activity (in vitro) | IC50: 250 nM | The half-maximal inhibitory concentration (IC50) for this compound to inhibit the kinase activity of immunoprecipitated Aurora B is approximately 250 nM.[4][5] |

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

Protocol:

-

Culture HeLa cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

For experiments, seed HeLa cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to attach overnight.

-

Prepare fresh dilutions of this compound from a DMSO stock solution in a complete culture medium to the desired final concentrations. It is recommended to perform a dose-response study with a range of concentrations (e.g., 10 nM to 1 µM).

-

Replace the culture medium with the this compound-containing medium. For control wells, use a medium containing the same concentration of DMSO as the highest this compound concentration.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on a similarly named but distinct compound, Hesperidin, and can be applied to assess the cytotoxic effects of this compound.[6][7]

Materials:

-

HeLa cells treated with this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Protocol:

-

Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.[6]

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.[6]

-

Following treatment, add 20 µL of MTT solution to each well and incubate at 37°C for 4 hours.[6]

-

Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Gently shake the plate for 10 minutes.

-

Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Cell Cycle Analysis by Flow Cytometry

Materials:

-

HeLa cells treated with this compound

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed HeLa cells in 6-well plates at a density of 1 x 10^6 cells/well and treat with this compound for the desired time.[6]

-

Harvest the cells by trypsinization and centrifuge at 7500 rpm for 5 minutes.[6]

-

Wash the cell pellet with cold PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[5][6]

-

Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) and the presence of polyploid cells can be quantified.

Visualizations

This compound's Mechanism of Action

Caption: this compound inhibits Aurora B kinase, leading to failed chromosome segregation and polyploidy.

Experimental Workflow for Determining Optimal Concentration

Caption: Workflow for determining the optimal this compound concentration in HeLa cells.

References

- 1. b-interleukin-ii-44-56.com [b-interleukin-ii-44-56.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. rupress.org [rupress.org]

- 4. The small molecule this compound reveals a role for Aurora B in correcting kinetochore–microtubule attachment and in maintaining the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Hesperidin inhibits HeLa cell proliferation through apoptosis mediated by endoplasmic reticulum stress pathways and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Live-Cell Imaging of Hesperadin-Treated Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperadin is a potent and selective small-molecule inhibitor of Aurora B kinase, a key regulator of mitotic progression.[1] Its ability to disrupt chromosome alignment and segregation by overriding the spindle assembly checkpoint (SAC) makes it a valuable tool for studying the mechanisms of mitosis and a potential anti-cancer therapeutic.[2][3][4] Live-cell imaging provides an unparalleled opportunity to observe the dynamic cellular processes affected by this compound in real-time, offering critical insights into its mechanism of action and its effects on cell fate. These application notes provide detailed protocols for live-cell imaging of this compound-treated cells, along with expected quantitative outcomes and visualizations of the underlying signaling pathways.

Mechanism of Action

This compound primarily targets Aurora B kinase, a component of the chromosomal passenger complex (CPC).[5][6] Aurora B plays a crucial role in ensuring accurate chromosome segregation by:

-

Correcting Kinetochore-Microtubule Attachments: Aurora B destabilizes incorrect attachments between kinetochores and spindle microtubules, such as syntelic (both sister kinetochores attached to the same spindle pole) or merotelic (one kinetochore attached to both poles) attachments. This allows for the formation of stable, bipolar attachments.[5][7]

-

Maintaining the Spindle Assembly Checkpoint (SAC): The SAC is a surveillance mechanism that prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Aurora B activity is required to generate the "wait anaphase" signal at unattached or improperly attached kinetochores.[4]

By inhibiting Aurora B, this compound prevents the correction of attachment errors and prematurely silences the SAC, leading to anaphase entry in the presence of misaligned chromosomes.[3] This often results in chromosome mis-segregation and the formation of polyploid cells.[1]

Data Presentation: Quantitative Analysis of this compound's Effects

Live-cell imaging of cells treated with this compound allows for the quantification of various mitotic parameters. The following tables summarize typical data obtained from such experiments, comparing this compound-treated cells to control (DMSO-treated) cells.

Table 1: Effects of this compound on Mitotic Timing in HeLa Cells

| Parameter | Control (DMSO) | This compound (100 nM) | Reference |

| Mitotic Duration (NEBD to Anaphase Onset) | 30 - 50 minutes | 60 - 90 minutes (with misaligned chromosomes) | [1] |

| Metaphase Duration | 15 - 25 minutes | Prolonged and often ill-defined due to alignment failure | [1] |

| Anaphase Onset | Occurs after all chromosomes are aligned | Occurs despite the presence of unaligned chromosomes | [3] |

Table 2: Phenotypic Effects of this compound on Mitosis in HeLa Cells

| Parameter | Control (DMSO) | This compound (100 nM) | Reference |

| Chromosome Alignment | All chromosomes align at the metaphase plate | Failure of one or more chromosomes to congress to the metaphase plate | [1] |

| Chromosome Segregation | Equal segregation of sister chromatids to opposite poles | High frequency of lagging chromosomes and chromosome bridges | [8] |

| Post-Mitotic Nuclear Morphology | Uniform, diploid nuclei | Enlarged, often multi-lobed, polyploid nuclei | [1] |

| Mitotic Arrest (in the presence of Taxol) | Sustained mitotic arrest | Override of mitotic arrest, premature exit from mitosis | [3] |

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound-Treated HeLa Cells Stably Expressing H2B-GFP

This protocol describes the use of HeLa cells stably expressing Histone H2B fused to Green Fluorescent Protein (H2B-GFP) to visualize chromosome dynamics.

Materials:

-

HeLa H2B-GFP cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Glass-bottom imaging dishes (35 mm)

-

This compound (stock solution in DMSO)

-

Dimethyl sulfoxide (DMSO) as a vehicle control

-

Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed HeLa H2B-GFP cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.

-

Cell Culture: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment:

-

Prepare working solutions of this compound in pre-warmed complete medium. A final concentration of 100 nM is commonly effective.[1]

-

Prepare a corresponding vehicle control with the same final concentration of DMSO.

-

Gently replace the medium in the imaging dishes with the this compound-containing medium or the control medium.

-

-

Live-Cell Imaging:

-

Place the imaging dish on the microscope stage within the environmental chamber.

-

Allow the cells to equilibrate for at least 30 minutes before starting image acquisition.

-

Acquire images every 2-5 minutes for a period of 12-24 hours. Use the lowest possible laser power for the GFP channel to minimize phototoxicity.

-

-

Data Analysis:

-

Analyze the time-lapse movies to determine mitotic timing (e.g., time from nuclear envelope breakdown to anaphase onset).

-

Quantify the percentage of cells exhibiting chromosome congression failure, lagging chromosomes, or other mitotic defects.

-

Measure changes in nuclear size and morphology in the daughter cells.

-

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits Aurora B kinase, leading to premature anaphase.

Experimental Workflow Diagram

Caption: Workflow for live-cell imaging of this compound-treated cells.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleck.co.jp [selleck.co.jp]

- 8. Live Cell Imaging to Assess the Dynamics of Metaphase Timing and Cell Fate Following Mitotic Spindle Perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Flow Cytometry Analysis of Cells Treated with Hesperadin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hesperadin is a potent, cell-permeable small molecule that acts as a selective inhibitor of Aurora B kinase, a key regulator of mitotic progression.[1][2] Aurora B kinase is essential for proper chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint (SAC) function, and cytokinesis.[3][4] Inhibition of Aurora B by this compound leads to significant mitotic defects, including chromosome mis-segregation and a failure of cytokinesis, ultimately resulting in the formation of polyploid cells and a halt in proliferation.[1][5]

Flow cytometry is an indispensable tool for quantitatively analyzing the cellular effects of this compound. It enables high-throughput measurement of cell cycle distribution, polyploidy, apoptosis, and the phosphorylation status of key mitotic proteins on a single-cell basis. These application notes provide detailed protocols for the analysis of this compound-treated cells using flow cytometry.

Mechanism of Action of this compound

This compound exerts its effects by targeting the ATP-binding pocket of Aurora B kinase, inhibiting its catalytic activity with an IC50 of approximately 250 nM in cell-free assays.[1] This inhibition disrupts the kinase's ability to phosphorylate its downstream targets, leading to a cascade of mitotic errors.

Key consequences of Aurora B inhibition by this compound include:

-

Correction of Kinetochore-Microtubule Attachments: Aurora B is required to correct improper attachments (e.g., syntelic attachments where both sister kinetochores attach to the same spindle pole). This compound treatment prevents this correction.[4]

-

Spindle Assembly Checkpoint (SAC) Override: By inhibiting Aurora B, this compound weakens the SAC, causing cells to exit mitosis and enter anaphase prematurely, even in the presence of unaligned chromosomes.[1][4][6]

-

Failed Cytokinesis: Aurora B plays a crucial role in the final stage of cell division, cytokinesis. This compound treatment frequently leads to cytokinesis failure, resulting in a single cell with double the DNA content.

-

Endoreduplication and Polyploidy: The combination of SAC override and cytokinesis failure causes cells to re-enter the cell cycle without proper division, leading to successive rounds of DNA replication and the formation of large, polyploid cells (e.g., 8N, 16N, or higher).[1][7]

Caption: this compound inhibits Aurora B, leading to SAC override and cytokinesis failure.

Experimental Design and Workflow

A typical workflow for analyzing the effects of this compound involves cell culture, drug treatment, cell harvesting, staining with fluorescent dyes or antibodies, and subsequent analysis on a flow cytometer.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. rupress.org [rupress.org]

- 5. [Effect of the pharmacological agent this compound on breast and prostate tumor cultured cells] - PubMed [pubmed.ncbi.nlm.nih.gov]